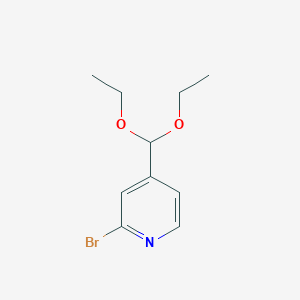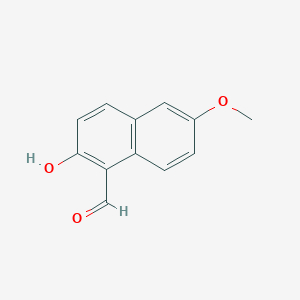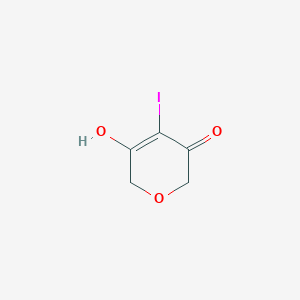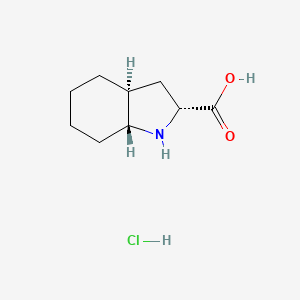
(2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a cyclic amino acid derivative with the molecular formula C9H15NO2·HCl. This compound is known for its role as an intermediate in the synthesis of various bioactive molecules, including angiotensin-converting enzyme (ACE) inhibitors like trandolapril .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl typically involves the reaction of cyclohexyl aziridine with dialkyl malonate. This reaction produces a trans-fused 3-alkylcarbonyl-octahydro-indol-2-one, which is then decarbonylated at the 3-position. The resulting trans-octahydro-indol-2-one is converted to an optionally protected carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound often involve the use of phosphorous pentachloride and dichloromethane to prepare 3-chlorine-2-amino-propionic acid methyl ester hydrochloride. This intermediate is then reacted with methylbenzene and acetyl chloride to produce 3-chlorine-2-acetyl amino-propionic acid methyl ester hydrochloride. Further reactions with DMF (Dimethyl Formamide) and 1-pyrrole cyclohexene yield 2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid, which is finally converted to (2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of indole and carboxylic acids, which are valuable intermediates in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
(2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with enzymes.
Industry: It is utilized in the production of various pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl involves its role as an intermediate in the synthesis of bioactive compounds. For example, in the synthesis of trandolapril, it undergoes peptide coupling with N-(1-ethoxycarbonyl)-3-phenylpropyl-S-alanine using dicyclohexylcarbodiimide and 1-hydroxybenzotriazole as coupling agents. This reaction forms the active ACE inhibitor, which blocks the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3aR,7aS)-Octahydroindole-2-carboxylic acid: This compound is similar in structure but lacks the hydrochloride salt form.
cis-1,2,3,6-tetrahydro-1H-indole-2-carboxylic acid: Another cyclic amino acid with similar properties.
Uniqueness
(2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl is unique due to its specific stereochemistry and its role as a key intermediate in the synthesis of ACE inhibitors. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for industrial applications .
Propiedades
Fórmula molecular |
C9H16ClNO2 |
|---|---|
Peso molecular |
205.68 g/mol |
Nombre IUPAC |
(2R,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7+,8+;/m0./s1 |
Clave InChI |
PONAUWFRJYNGAC-HNPMAXIBSA-N |
SMILES isomérico |
C1CC[C@@H]2[C@@H](C1)C[C@@H](N2)C(=O)O.Cl |
SMILES canónico |
C1CCC2C(C1)CC(N2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6-Methyl-3-oxo-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-2(3H)-yl)propanoic acid](/img/structure/B13025781.png)
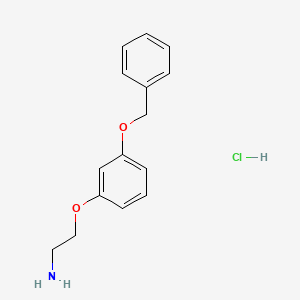
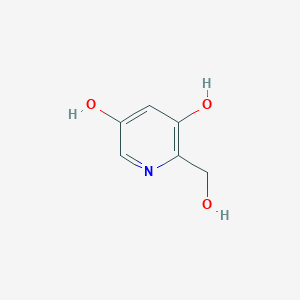
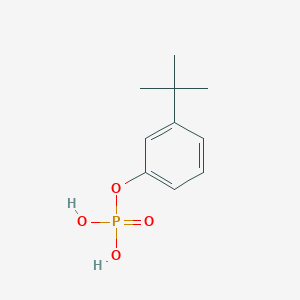
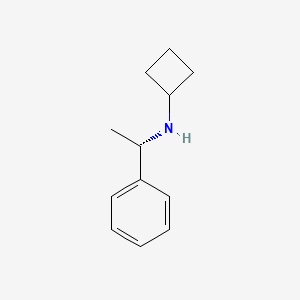
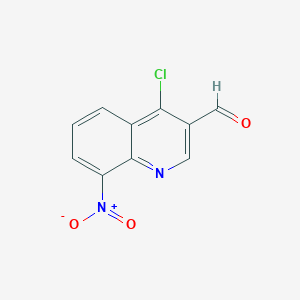
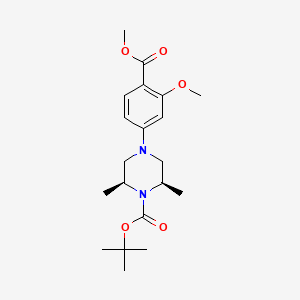
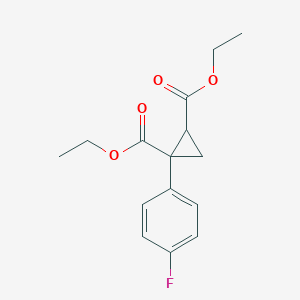
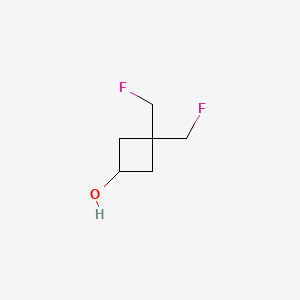
![(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL](/img/structure/B13025860.png)
